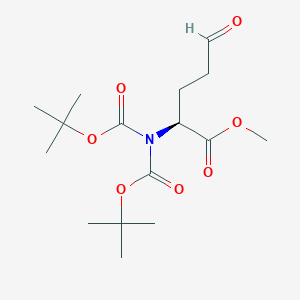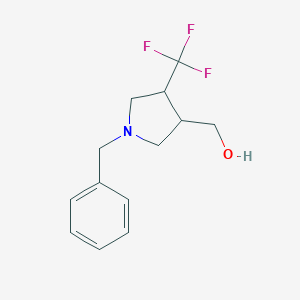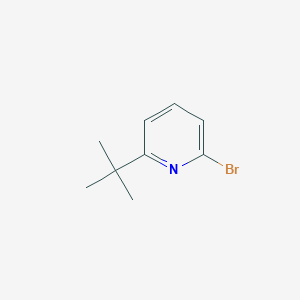
2-Bromo-6-tert-butylpyridine
Vue d'ensemble
Description
2-Bromo-6-tert-butylpyridine (2-BtBP) is an organobromine compound with the molecular formula C10H13BrN. It is a colorless liquid with a strong pungent odor. It is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
External Acidity Quantification in Zeolites : 2,6-Di-tert-butylpyridine, a related compound to 2-Bromo-6-tert-butylpyridine, has been used to investigate the external acidity in hierarchical zeolites. It was found to be an effective probe due to its inability to enter the micropores of zeolites, thus providing insights into the accessibility of acid sites in these materials (Góra-Marek, Tarach, & Choi, 2014).
Ligand Design for Biological Material Labeling : Ligands bearing 6-bromo-2,2'-bipyridine pendant arms, structurally related to this compound, have been synthesized for potential labeling of biological materials. These ligands are crucial in the rational design of compounds with oxophilic and anionic sidearms (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis of Metal-Complexing Molecular Rods : Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed. These compounds are useful for preparing metal-complexing molecular rods, demonstrating the significance of brominated pyridine derivatives in complex molecular architectures (Schwab, Fleischer, & Michl, 2002).
Electrochemical Carboxylation with CO2 : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has been investigated. This research highlights the potential of bromopyridine derivatives in sustainable chemistry applications, particularly in converting CO2 into useful compounds (Feng, Huang, Liu, & Wang, 2010).
Catalytic Applications in Transition Metal Complexes : Terpyridines, including those with brominated pyridine units, are used in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis. They are particularly significant in reactions related to artificial photosynthesis, biochemical transformations, and polymerization (Winter, Newkome, & Schubert, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-6-tert-butylpyridine likely acts as an electrophile. The bromine atom in the compound can form a bond with a transition metal catalyst (like palladium), and this metal-bromine bond can then be replaced by an organoboron species .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would depend heavily on the specific conditions of the reaction it’s used in .
Result of Action
The result of this compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a suitable catalyst, the temperature, and the pH of the reaction environment .
Propriétés
IUPAC Name |
2-bromo-6-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOIXCANJLTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622519 | |
| Record name | 2-Bromo-6-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195044-14-5 | |
| Record name | 2-Bromo-6-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-6-TERT-BUTYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-6-tert-butylpyridine in synthesizing the NCN-pincer ligand precursor?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the NCN-pincer ligand precursor []. It undergoes an N-C cross-coupling reaction with propane-1,3-diamine. This reaction results in the substitution of the bromine atom with the diamine moiety, forming an intermediate compound. This intermediate is then subjected to ring closure with triethyl orthoformate, ultimately yielding the desired NCN-pincer ligand precursor [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
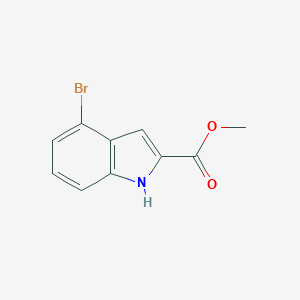
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

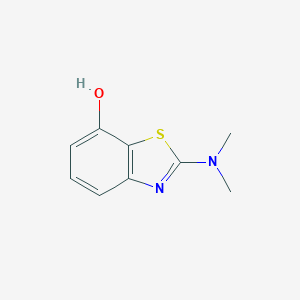
![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)
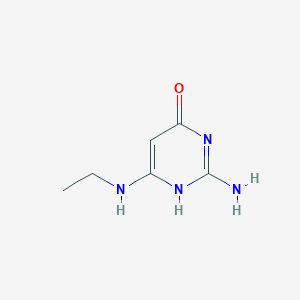
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)


